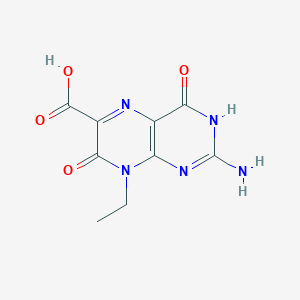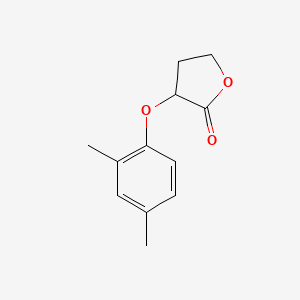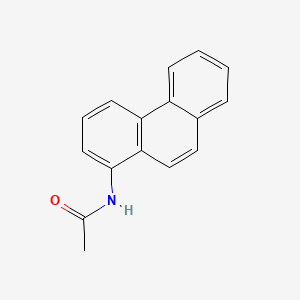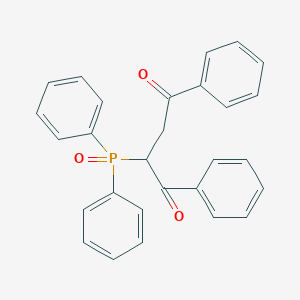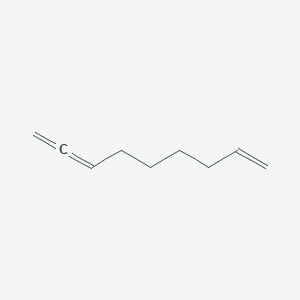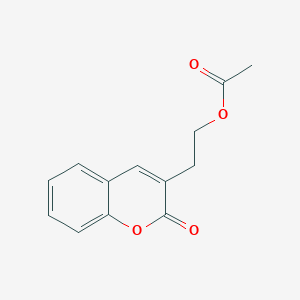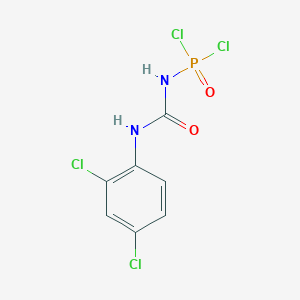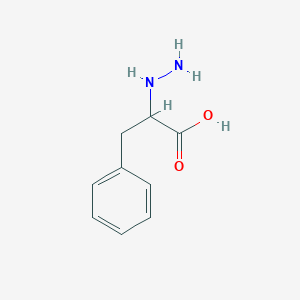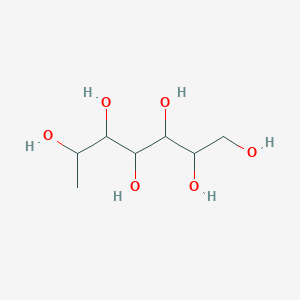
1-Deoxy-D-glycero-D-gulo-heptitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Deoxy-D-glycero-D-gulo-heptitol can be synthesized from D-glucose through a series of chemical reactions. One common method involves the condensation of D-glucose with nitromethane in the presence of sodium methoxide. This reaction yields 1-deoxy-1-nitro-D-glycero-D-gulo-heptitol, which can then be reduced to this compound using hydrogen in the presence of palladium black .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to increase yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions
1-Deoxy-D-glycero-D-gulo-heptitol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: The nitro group in its precursor can be reduced to form the heptitol.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium black is commonly used for reduction reactions.
Substitution: Reagents such as acetic anhydride can be used for acetylation of hydroxyl groups.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: this compound.
Substitution: Acetylated derivatives of the heptitol.
Aplicaciones Científicas De Investigación
1-Deoxy-D-glycero-D-gulo-heptitol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a model compound for studying carbohydrate metabolism and enzyme interactions.
Industry: Used in the production of biodegradable polymers and other environmentally friendly materials.
Mecanismo De Acción
The mechanism by which 1-Deoxy-D-glycero-D-gulo-heptitol exerts its effects is primarily through its interactions with enzymes and other proteins. Its multiple hydroxyl groups allow it to form hydrogen bonds with active sites of enzymes, influencing their activity. This compound can also act as a chelating agent, binding to metal ions and affecting their bioavailability and function .
Comparación Con Compuestos Similares
Similar Compounds
D-glycero-D-gulo-heptose: A heptose sugar with similar structural features.
D-glycero-D-ido-heptose: Another heptose sugar with different stereochemistry.
2-deoxy-D-gluco-heptose: A deoxy sugar with a similar carbon backbone.
Uniqueness
1-Deoxy-D-glycero-D-gulo-heptitol is unique due to its specific stereochemistry and the presence of a deoxy group, which differentiates it from other heptoses and heptitols. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
5328-46-1 |
|---|---|
Fórmula molecular |
C7H16O6 |
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
heptane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C7H16O6/c1-3(9)5(11)7(13)6(12)4(10)2-8/h3-13H,2H2,1H3 |
Clave InChI |
CCLARULDIPFTCP-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C(C(C(CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



